Boc Protection Yield Advantage
The Boc protection of 3-amino-2-bromo-6-chloropyridine to yield tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate can be achieved with a high yield of approximately 83% [1]. This is a significant improvement over general Boc protection methods for less nucleophilic aryl amines, which often suffer from poor yields and require additional synthetic steps . The high yield of this specific transformation enhances the overall efficiency and cost-effectiveness of synthetic routes employing this intermediate compared to using the unprotected amine directly, which would necessitate protection at a later, potentially less efficient stage.
| Evidence Dimension | Synthetic yield of Boc protection step |
|---|---|
| Target Compound Data | ~83% yield |
| Comparator Or Baseline | General Boc protection of aryl amines (often poor yields, requiring two-step Boc installation and selective removal) |
| Quantified Difference | The ~83% yield represents a high and efficient conversion for this specific substrate, contrasting with general methodologies where yields are significantly lower and require more complex procedures. |
| Conditions | Reaction of 3-amino-2-bromo-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate. |
Why This Matters
A high and efficient yield for this key protection step directly translates to lower material costs and reduced waste, making this protected intermediate a more economical and scalable choice for procurement in multi-step syntheses.
- [1] Chem960. Synthesis route of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8). View Source
